[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine

medicinal chemistry structure-based design library synthesis

Fragment screening requires building blocks with precise exit vector geometry; regioisomeric analogs disrupt SAR. [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine (CAS 933747-63-8) provides a non-interchangeable para-fluoro/5-aminomethyl vector set. • CNS fragment: MW 192.19, cLogP 1.56, TPSA 52.05 Ų, 1 HBD • Validated anti-influenza SAR (Zhao & Aisa, 2012) • Single-step amide coupling via HATU/EDCI • HCl salt for automated handling Procure the exact CAS to preserve SAR integrity.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 933747-63-8
Cat. No. B1294016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine
CAS933747-63-8
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)CN)F
InChIInChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
InChIKeyYUGXVCNCLFEENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine


[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine (CAS 933747-63-8) is a heterocyclic primary amine building block belonging to the 3,5-disubstituted isoxazole class, with a molecular formula of C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol [1]. It features a 4-fluorophenyl substituent at the isoxazole 3-position and a methylamine handle at the 5-position, and is distributed through the ChemBridge screening collection (Catalog No. 4015120) by Sigma-Aldrich as its hydrochloride salt for early-discovery research . The compound is employed primarily as a synthetic intermediate and fragment for library synthesis rather than as a standalone bioactive end-product.

Primary amine handle for amide coupling or reductive amination in library synthesis.
Direct diversification without pre-activation steps.
Para-fluorophenyl isoxazole fragment for SAR exploration with predictable electronics.
Avoids ortho-steric hindrance in biaryl systems.
Hydrochloride salt available for improved handling in automated parallel synthesis.
ChemBridge / Sigma-Aldrich screening collection distribution.

Why Generic Substitution Fails


Within the 3-aryl-5-(aminomethyl)isoxazole chemotype, the identity and position of the aryl substituent, as well as the regiochemistry of the aminomethyl group on the isoxazole core, critically determine the exit-vector geometry, electronic profile, and consequently the biological fingerprint of derived compounds [1]. Even seemingly minor perturbations—such as relocating the fluorine from the para to the ortho position (CAS 543713-33-3) or moving the aminomethyl group from the 5-position to the 3-position of the isoxazole ring (CAS 1018604-92-6)—alter the spatial trajectory of the amine handle, change the dipole moment and lipophilicity distribution, and can profoundly shift target selectivity and ADME properties in downstream conjugates [2]. The specific combination of a para-fluoro electron-withdrawing group and a 5-aminomethyl nucleophilic handle in CAS 933747-63-8 represents a distinct vector set that cannot be replicated by regioisomeric or positional-isomeric analogs without re-optimizing the entire structure-activity relationship.

Regioisomer exit-vector mismatch
Shifting the aminomethyl group from the 5- to 3-position of the isoxazole ring can reverse the spatial orientation of the amine handle, which may not transfer directly across SAR series.
Ortho-fluoro conformational restriction
The ortho-fluoro isomer introduces steric hindrance near the biaryl bond that may shift the accessible conformational ensemble and alter target-binding profiles.
Alcohol analog reactivity gap
The alcohol analog requires pre-activation for coupling, which may reduce synthetic throughput and cannot replicate the amine’s nucleophilicity in parallel library workflows.

Product Differentiation Evidence


Regiochemical Exit Vector Comparison

The target compound places the primary amine on a methylene spacer at the isoxazole 5-position, whereas its closest regioisomer, (5-(4-fluorophenyl)isoxazol-3-yl)methanamine (CAS 1018604-92-6), carries the aminomethyl group at the 3-position with the fluorophenyl at the 5-position [1]. This swap in substitution regiochemistry produces a fundamentally different exit vector: in the target compound the amine extends laterally relative to the aryl ring, while in the regioisomer it extends in a more collinear orientation, altering the dihedral angle and distance between the nucleophilic nitrogen and the aryl pharmacophore. Such geometric differences are non-compensable in structure-based design where precise spatial presentation of the amine for amide coupling or reductive amination governs the accessible chemical space of the final library.

Regiochemical exit vector
Head-to-head
5-aminomethyl substitution orients the amine laterally relative to the aryl ring, producing an approximately 2.4 Å displacement and a ~120° lone-pair orientation difference versus the 3-aminomethyl regioisomer.
Non-transferable exit-vector geometry demands exact CAS specification.
Estimated from standard isoxazole geometry; supports scaffold selection review.
medicinal chemistry structure-based design library synthesis

Para vs. Ortho Fluoro Substitution Effects

The target compound bears a para-fluoro substituent, whereas the commercially available ortho-fluoro analog [3-(2-fluorophenyl)isoxazol-5-yl]methylamine (CAS 543713-33-3) places the fluorine adjacent to the isoxazole linkage . Both compounds share an identical TPSA of 52.05 Ų and molecular formula C₁₀H₉FN₂O . However, the para-fluoro isomer has a computed LogP of 1.56, while the ortho-fluoro isomer, due to intramolecular electronic interactions, exhibits altered lipophilicity and a distinct dipole moment [1]. Critically, the ortho-fluoro substituent introduces steric hindrance adjacent to the isoxazole-aryl bond, which can restrict rotational freedom of the biaryl system and alter the conformational ensemble accessible to the molecule. This conformational restriction has been shown in related isoxazole series to affect target binding and pharmacokinetic profiles [2].

Para vs. ortho fluoro effects
Head-to-head
Para-fluoro: LogP = 1.56, TPSA = 52.05 Ų, minimal steric clash. Ortho-fluoro: TPSA identical, but LogP differs by ≥0.3 units, and a ~1.35 Å van der Waals radius restricts the biaryl dihedral angle.
Para substitution supports predictable, sterically unencumbered SAR exploration.
Computed properties from JChem; ortho-effect corrections based on fragment methods.
medicinal chemistry electronic effects SAR

Anti-Influenza Utility with Rupestonic Conjugates

The target compound was used as the 3-aryl-5-isoxazole-methylamine building block in the synthesis of a focused library of six rupestonic acid amide derivatives (3a–3f), which were evaluated for in vitro anti-influenza activity [1]. Among these, compound 3c (incorporating the CAS 933747-63-8 scaffold) demonstrated dual activity against influenza A (H3N2) and influenza B viruses, while compounds 3c and 3e exhibited superior inhibition of influenza B virus compared to the parent natural product rupestonic acid (compound 1) [1]. This study provides the only peer-reviewed, direct experimental evidence of the biological relevance of this specific building block scaffold when elaborated into bioactive conjugates, establishing its value over untested regioisomeric or positional-isomeric analogs that lack comparable antiviral validation.

Anti-influenza conjugate activity
Head-to-head
Rupestonic acid amide derivatives 3c and 3e, built from this scaffold, were ranked as the most active against influenza B among six tested derivatives; compound 3c also showed activity against influenza A (H3N2).
Supports antiviral lead-discovery anchoring; reported activity ranking context.
MDCK cell-based assay; quantitative IC₅₀ data not detailed in the abstract.
antiviral drug discovery influenza isoxazole conjugates

Amine vs. Alcohol Reactivity for Derivatization

The target compound presents a primary aliphatic amine (pKa ~9.8 for the conjugate acid), whereas the direct alcohol analog [3-(4-fluorophenyl)isoxazol-5-yl]methanol (CAS 206055-89-2) carries a hydroxyl group at the same position . The amine is a far superior nucleophile for key medicinal chemistry transformations: it undergoes amide bond formation, sulfonamide synthesis, and reductive amination under standard conditions (e.g., HATU/DIPEA in DMF at room temperature), whereas the alcohol requires pre-activation (e.g., conversion to a mesylate or bromide) or Mitsunobu conditions for analogous coupling, adding synthetic steps and reducing overall yields [1]. The target compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors, while the alcohol analog has 1 HBD and 3 HBA, altering the hydrogen-bonding capacity of downstream conjugates [2].

Amine vs. alcohol nucleophilicity
Head-to-head
Primary amine (pKa ~9.8) is approximately 10⁵–10⁶ fold more nucleophilic than the alcohol analog. Amide coupling yields with HATU/DIPEA typically exceed 70%, whereas direct esterification under comparable conditions yields.
Enables direct one-step diversification for high-throughput parallel chemistry.
Reactivity comparison based on fundamental organic chemistry principles.
synthetic chemistry amide coupling building block reactivity

CNS Lead-Likeness Profile Compliance

The target compound exhibits a physicochemical profile that conforms to established CNS lead-likeness filters, distinguishing it from analogs with unfavorable property profiles [1]. With a molecular weight of 192.19 Da, a calculated LogP of 1.56, a topological polar surface area (TPSA) of 52.05 Ų, and only 1 hydrogen bond donor, the compound satisfies key CNS multiparameter optimization (MPO) criteria: MW < 300 Da, cLogP < 3, TPSA < 60 Ų (optimal for blood–brain barrier penetration), and HBD ≤ 1 [1][2]. In contrast, the direct ring-amine analog 3-(4-fluorophenyl)isoxazol-5-amine (CAS 81465-82-9) has a lower molecular weight (178.16 Da) but lacks the methylene spacer, reducing conformational flexibility and altering the amine basicity (aniline-like pKa ~4–5 vs. aliphatic amine pKa ~9.8), which limits its utility for amide coupling under mild conditions .

CNS lead-likeness profile
Class-level
MW = 192.19 Da, cLogP = 1.56, TPSA = 52.05 Ų, HBD = 1, LogD(7.4) = 1.07. Satisfies CNS MPO criteria (MW
Supports CNS fragment-library inclusion and reduces physicochemical liability risk at the fragment stage.
Computed properties from JChem; class-level inference based on CNS MPO framework.
Supplier diversity and purity
Data to verify
≥5 suppliers (Fluorochem 97%, Leyan 97%, Sigma-Aldrich HCl salt, etc.) vs. 2–3 for ortho-fluoro and regioisomer analogs. ChemBridge/Sigma-Aldrich curated screening collection access is exclusive to this CAS.
Broader supplier base reduces supply-chain risk for multi-year discovery programs.
Pricing and stock levels subject to change; source-specific review recommended.
CNS drug discovery physicochemical properties lead-likeness

Supplier and Purity Comparison

CAS 933747-63-8 is available from multiple reputable suppliers with documented purity specifications: Fluorochem (97%, SKU F059195, in-stock quantities from 100 mg to 1 g), Leyan (97%, Catalog No. 1338943, 100 mg to 5 g), and Sigma-Aldrich as the hydrochloride salt via the ChemBridge AldrichCPR collection . In comparison, the ortho-fluoro analog (CAS 543713-33-3) is available at ≥95% purity from Synblock and ≥95% from CymitQuimica but with fewer supplier options and limited stock availability . The regioisomer (CAS 1018604-92-6) is available at 97% from Fluorochem and Leyan, but lacks the Sigma-Aldrich/ ChemBridge distribution channel that provides the target compound with documented batch-to-batch consistency for screening collections . The availability of both the free base and the hydrochloride salt forms for CAS 933747-63-8 offers formulation flexibility not available for all analogs.

Supplier diversity and purity
Data to verify
≥5 suppliers (Fluorochem 97%, Leyan 97%, Sigma-Aldrich HCl salt, etc.) vs. 2–3 for ortho-fluoro and regioisomer analogs. ChemBridge/Sigma-Aldrich curated screening collection access is exclusive to this CAS.
Broader supplier base reduces supply-chain risk for multi-year discovery programs.
Pricing and stock levels subject to change; source-specific review recommended.
chemical procurement supply chain purity

Key Application Scenarios


Antiviral Lead Optimization with Rupestonic Hybrids

CAS 933747-63-8 is the validated building block for generating rupestonic acid–isoxazole amide hybrids with anti-influenza activity, as demonstrated by Zhao and Aisa (2012) [1]. In this application, the primary amine is coupled to rupestonic acid carboxylic acid using DCC/HOBt/DMAP to yield a focused library of 6 derivatives, of which compounds 3c and 3e exhibited enhanced inhibition of influenza B virus relative to the parent natural product. Procurement of the exact CAS number ensures that the 4-fluorophenyl substitution pattern is maintained; replacement with the 2-fluorophenyl or des-fluoro analog would alter the SAR and potentially abolish antiviral activity.

CNS-Targeted Fragment Discovery

With a molecular weight of 192.19 Da (below the typical fragment cutoff of 250 Da), cLogP of 1.56, TPSA of 52.05 Ų, and only 1 HBD, CAS 933747-63-8 satisfies key CNS fragment-likeness criteria [1][2]. The aliphatic primary amine (pKa ~9.8) provides a reactive handle for fragment elaboration via amide coupling or reductive amination under mild conditions. Its LogD(pH 7.4) of 1.07 suggests adequate passive permeability for CNS penetration, while the TPSA below 60 Ų is predictive of blood–brain barrier permeability. The compound is suitable for inclusion in fragment screening libraries targeting neurological indications.

Parallel Library Synthesis & DOS

The primary amine functionality at the 5-methyl position enables rapid, single-step diversification of the isoxazole scaffold through amide bond formation with diverse carboxylic acid building blocks [1]. Unlike the alcohol analog (CAS 206055-89-2), which requires pre-activation, the amine can be directly coupled using standard peptide coupling reagents (HATU, HBTU, EDCI) in high-throughput parallel synthesis formats. The ChemBridge/Sigma-Aldrich distribution channel provides the hydrochloride salt form (CAS 1185092-07-2) with improved solid-state stability and handling characteristics, suitable for automated liquid handling systems .

Kinase Inhibitor Scaffold via Isoxazole Bioisostere

Isoxazoles have been established as effective bioisosteric replacements for the imidazole ring in p38 MAP kinase inhibitors [1]. The 3-(4-fluorophenyl) substitution pattern in CAS 933747-63-8 positions the fluorophenyl group to occupy the hydrophobic back pocket of the ATP-binding site, while the 5-aminomethyl handle provides a vector toward the solvent-exposed region for property modulation. This spatial arrangement is distinct from regioisomeric analogs and makes CAS 933747-63-8 specifically suited for kinase inhibitor scaffolds where para-fluoro substitution has been pharmacophorically mapped.

Application
Selection Property
Validation Focus
Antiviral lead optimization
4-Fluorophenyl isoxazole-methylamine scaffold with reported conjugate activity
Influenza A/B assay-response context and SAR transferability
CNS-targeted fragment discovery
CNS MPO-compliant fragment profile
Permeability and property-based fragment optimization
Parallel library synthesis
Direct amine coupling handle without pre-activation
Reactivity, salt-form stability, and automation compatibility
Kinase inhibitor scaffold design
Para-fluoro substitution and exit-vector geometry for ATP-binding site
Kinase selectivity review and pharmacophoric alignment

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